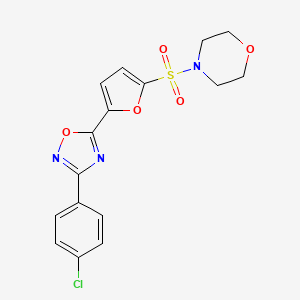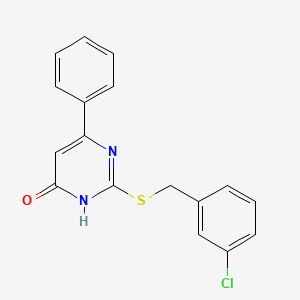
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used. The analysis would discuss the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. The analysis might also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
- Nonlinear Optical (NLO) Analysis : This compound, along with other phenyl pyrimidine derivatives, has been studied for its NLO properties. Density functional theory (DFT) calculations indicate significant NLO character, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Synthesis and Crystal Structure
- Synthesis and Cytotoxic Activity : The synthesis of various 4-thiopyrimidine derivatives and their crystal structures have been explored. These compounds exhibit different hydrogen-bond interactions and have been evaluated for cytotoxicity against several cell lines, indicating potential for medical applications (Stolarczyk et al., 2018).
Biological and Pharmacological Applications
- Antioxidant Activity Studies : Derivatives of 4-hydroxyphenyl substituted thiopyrimidine have been synthesized and tested for antioxidant activities. The findings suggest these compounds exhibit stronger antioxidant activity compared to other derivatives (Akbas et al., 2018).
- Anticancer Activity : New complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and characterized, showing efficacy against the human breast cancer MDA-MB231 cell line. This suggests potential applications in cancer treatment (Elsayed et al., 2012).
Material Science and Chemistry
- Corrosion Inhibition : Thiopyrimidine derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. Studies indicate that these compounds act as mixed inhibitors and show significant inhibition efficiency (Singh et al., 2016).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Benzothiophene derivatives have been synthesized and screened for antibacterial activity. These compounds, including thiopyrimidine derivatives, have shown promising results (Aganagowda et al., 2012).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and environmental impact. It would include recommendations for safe handling and disposal of the compound.
Zukünftige Richtungen
This would involve discussing potential future research directions. It might include suggestions for new synthetic methods, new reactions to study, or new applications for the compound.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research article. If you have access to a university library, they may be able to help you find relevant resources. You could also consider reaching out to a chemistry professor or researcher for guidance. They might be able to provide more specific information or suggest relevant research articles to read. I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-4-5-12(9-14)11-22-17-19-15(10-16(21)20-17)13-6-2-1-3-7-13/h1-10H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCKYUAPWSMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

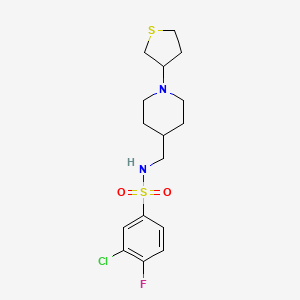
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
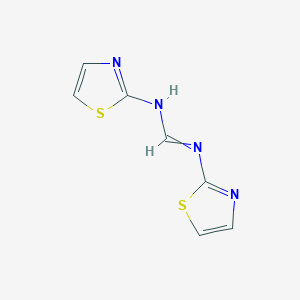
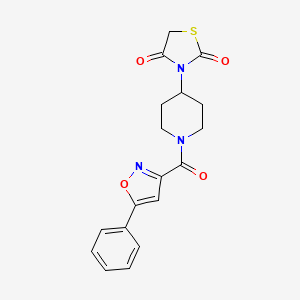
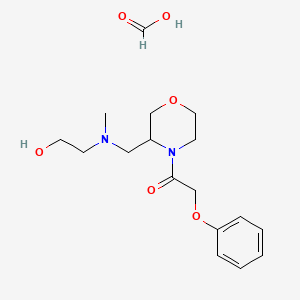

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
